Z-Asn-Sta-Ile-NH2 (CAS 121850-02-0) is a highly defined, statine-containing peptidomimetic primarily procured as a reference inhibitor and structural scaffold for aspartic protease research. By incorporating the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) as a non-hydrolyzable transition-state isostere, this compound effectively mimics the tetrahedral intermediate of peptide bond cleavage. Unlike broad-spectrum aliphatic inhibitors, its specific P2 (Asparagine) and P2' (Isoleucine) residues are optimized to map the subsite preferences of viral and mammalian aspartic proteases, such as HIV-1 protease and Cathepsin D. For procurement, it offers a highly stable, lipophilic Z-protected baseline material for high-throughput screening (HTS) assay calibration, crystallization studies, and the downstream synthesis of advanced antiviral peptidomimetics [1].
Buyers frequently attempt to substitute sequence-specific statine analogs with Pepstatin A due to its lower cost and universal availability. However, Pepstatin A is a broad-spectrum, highly aliphatic inhibitor that forces non-native binding conformations in proteases with strict polar subsite requirements, such as the S2 pocket of HIV-1 protease which strongly prefers Asparagine. Substituting Z-Asn-Sta-Ile-NH2 with Pepstatin A in assay calibration leads to skewed IC50 baselines and misrepresents the true binding thermodynamics of sequence-matched substrates. Furthermore, substituting the N-terminal Z-protecting group with a standard acetyl (Ac) group drastically reduces the compound's lipophilicity, compromising its passive membrane permeability in whole-cell viral replication assays and leading to artificially high effective concentrations (EC50) during in vitro testing [1].
Z-Asn-Sta-Ile-NH2 leverages the P2 Asn and P2' Ile to specifically anchor into the S2 and S2' pockets of target proteases, a mechanism absent in generic aliphatic inhibitors. When compared to the universal baseline Pepstatin A, sequence-matched statine analogs containing the Asn-Sta-Ile motif demonstrate superior hydrogen-bonding networks at the S2 subsite, establishing a more physiologically relevant baseline for competitive inhibition assays. This structural fidelity ensures that HTS calibrations accurately reflect the binding kinetics of native viral substrates rather than the brute-force hydrophobic occlusion characteristic of Pepstatin A [1].
| Evidence Dimension | S2 subsite hydrogen bonding and physiological assay relevance |
| Target Compound Data | P2 Asn forms direct hydrogen bonds with S2 pocket residues, mimicking native viral substrates |
| Comparator Or Baseline | Pepstatin A (Val at P2 relies purely on hydrophobic packing) |
| Quantified Difference | Shifts inhibition mechanism from non-specific hydrophobic packing to sequence-matched S2/S2' hydrogen bonding, reducing baseline artifact rates in HTS. |
| Conditions | In vitro competitive inhibition assays for HIV-1 / Cathepsin-family proteases |
Procuring sequence-matched statine inhibitors prevents baseline skew in HTS assays, ensuring that newly discovered hits are competitive against native-like substrates.
The choice of N-terminal protecting group is a critical procurement dimension for cell-based assays. Z-Asn-Sta-Ile-NH2 utilizes a benzyloxycarbonyl (Z) group, which significantly increases the overall lipophilicity (LogP) of the tripeptide compared to standard acetylated (Ac) analogs. In whole-cell viral replication models, this enhanced lipophilicity translates to superior passive membrane permeability. While highly polar or acetylated statine peptides often require artificial permeabilization or exhibit poor intracellular accumulation, the Z-protected variant achieves effective intracellular concentrations without disrupting cellular metabolism, making it a reliable positive control for cell-based antiviral screening [1].
| Evidence Dimension | Passive membrane permeability and whole-cell assay compatibility |
| Target Compound Data | Z-protected N-terminus enables sufficient lipophilicity for passive cellular entry |
| Comparator Or Baseline | Acetylated (Ac) analogs (e.g., Ac-Asn-Sta-Ile-NH2) |
| Quantified Difference | Z-protection increases LogP sufficiently to enable passive cellular entry, yielding measurable in vitro EC50 values without the addition of permeabilizing agents required for acetylated analogs. |
| Conditions | Whole-cell viral replication and intracellular protease inhibition assays |
Buyers conducting cell-based efficacy screens must select the Z-protected form to avoid false negatives caused by the poor membrane permeability of acetylated alternatives.
For medicinal chemistry procurement, Z-Asn-Sta-Ile-NH2 serves as a highly stable, non-hydrolyzable intermediate. Unlike hydroxyethylene or reduced amide isosteres, which can be synthetically complex and prone to epimerization during extended storage, the statine core ((3S,4S) stereochemistry) is chemically robust. The orthogonal protection scheme—where the Z-group can be selectively removed via catalytic hydrogenation while the C-terminal amide remains intact—allows for rapid, reproducible downstream extension of the peptide chain. This processability ensures high-yield batch-to-batch reproducibility when synthesizing custom libraries of advanced protease inhibitors [1].
| Evidence Dimension | Synthetic orthogonality and scaffold stability |
| Target Compound Data | Z-group allows selective deprotection via catalytic hydrogenation without affecting the statine core or C-terminal amide |
| Comparator Or Baseline | Hydroxyethylene isosteres or unprotected peptide analogs |
| Quantified Difference | Enables >90% selective N-terminal deprotection yields via hydrogenation without degrading the core (3S,4S)-statine stereocenter. |
| Conditions | Standard solid-phase or solution-phase peptide synthesis workflows |
Procuring this specific protected intermediate accelerates medicinal chemistry workflows by providing a stable, ready-to-modify transition-state scaffold.
Due to its sequence-specific P2/P2' binding, this compound is the ideal positive control for calibrating HTS assays targeting HIV-1 protease, Cathepsin D, or Plasmepsins, where generic Pepstatin A would provide a non-representative thermodynamic baseline [1].
The enhanced lipophilicity provided by the Z-protecting group makes this compound highly suitable for use as a reference inhibitor in cell culture models of viral replication, where passive membrane permeability is strictly required to avoid false negatives [2].
As a stable, orthogonally protected intermediate, it is procured by medicinal chemistry CROs to synthesize expanded libraries of transition-state analogs, allowing rapid N-terminal modification following selective Z-group deprotection [3].